molecular formula C7H17NO B13304966 2-Methoxyhexan-1-amine

2-Methoxyhexan-1-amine

Cat. No.: B13304966
M. Wt: 131.22 g/mol
InChI Key: BRZJISJZIWWJNT-UHFFFAOYSA-N
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Description

2-Methoxyhexan-1-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. As an amine, this compound contains a primary amino group (-NH₂) attached to a hexane chain that is substituted with a methoxy group at the 2-position . This molecular structure, featuring both amine and ether functional groups, makes it a potential versatile building block for the synthesis of more complex molecules. Researchers may explore its use in developing pharmaceutical intermediates, agrochemicals, or as a precursor in material science. Amines of similar structures are known to serve as key intermediates in organic synthesis, where the amino group can undergo reactions such as alkylation, acylation, and reductive amination . The methoxy group can influence the molecule's electronic properties and solubility, potentially altering its reactivity and interaction with biological targets. Based on its structure, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxyhexan-1-amine

InChI

InChI=1S/C7H17NO/c1-3-4-5-7(6-8)9-2/h7H,3-6,8H2,1-2H3

InChI Key

BRZJISJZIWWJNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)OC

Origin of Product

United States

Contextualization Within the Class of Functionalized Primary Amines

Primary aliphatic amines are a fundamental class of organic compounds, recognized for their critical role in a vast array of chemical transformations. rsc.org These compounds are characterized by the presence of an amino group (-NH2) attached to a saturated carbon atom. The functionalization of these amines, meaning the introduction of other functional groups into their carbon skeleton, significantly broadens their synthetic utility.

2-Methoxyhexan-1-amine is a prime example of a functionalized primary amine. Its structure features a six-carbon chain with a primary amine at the first carbon and a methoxy (B1213986) group (-OCH3) at the second position. This arrangement of functional groups imparts a unique combination of reactivity and physical properties. The primary amine group serves as a nucleophile and a base, allowing it to participate in a wide range of reactions to form amides, imines, and other nitrogen-containing compounds.

The strategic placement of the methoxy group at the β-position relative to the amine is of particular interest. This structural motif can influence the amine's reactivity through electronic and steric effects. Furthermore, the presence of two distinct functional groups allows for selective transformations, making it a valuable asset in the construction of complex molecular architectures. The development of new synthetic routes for functionalized linear aliphatic primary amines is an area of active research, driven by the need for sustainable and efficient methods using readily available starting materials. rsc.org

Significance As a Versatile Organic Intermediate and Building Block

The dual functionality of 2-Methoxyhexan-1-amine underpins its significance as a versatile intermediate and building block in organic synthesis. The primary amine is a key functional group for introducing nitrogen into a molecule, a crucial step in the synthesis of many pharmaceuticals, agrochemicals, and materials. nih.gov

The amine group can undergo a variety of transformations, including:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to produce amides.

Reductive amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds and, subsequently, more complex amines.

The methoxy (B1213986) group, an ether, is generally stable under many reaction conditions used to modify the amine group. This stability allows for the amine to be selectively functionalized without affecting the ether. However, the methoxy group can also play a role in directing reactions or can be a target for cleavage under specific, more forceful conditions to reveal a hydroxyl group, further increasing the synthetic possibilities.

Overview of Current Academic Research Trajectories for Alkoxy Amines

Strategies for Carbon-Nitrogen Bond Formation in Aliphatic Amines

The construction of C-N bonds in aliphatic amines is typically accomplished by reacting a nitrogen nucleophile with a carbon electrophile. libretexts.orglibretexts.org Several methods have been developed to achieve this transformation efficiently. pageplace.de

Reductive Amination Protocols Utilizing Carbonyl Precursors

Reductive amination is a highly effective method for preparing primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orglibretexts.orglibretexts.orglibretexts.org This process involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.orglibretexts.orgacsgcipr.org A significant advantage of this method is its applicability in one-pot reactions, which enhances efficiency by eliminating the need to isolate the imine intermediate. wikipedia.orgacsgcipr.org

To synthesize this compound, the corresponding carbonyl precursor would be 2-methoxyhexanal. The reaction involves the condensation of 2-methoxyhexanal with ammonia (B1221849) to form an imine, which is then reduced to the target primary amine. libretexts.orglibretexts.orglibretexts.org This approach is widely applicable to a variety of substituted aldehydes and ketones. d-nb.infosci-hub.se For instance, the reductive amination of various aryl-alkyl ketones, including those with methoxy (B1213986) substituents, has been shown to proceed with good to excellent yields. sci-hub.senih.gov The reaction tolerates a range of functional groups, highlighting its versatility. d-nb.infonih.gov

Table 1: Examples of Reductive Amination of Substituted Ketones

EntryKetone SubstrateProductYield (%)Reference
14-Methoxyacetophenone1-(4-Methoxyphenyl)ethan-1-amine96 sci-hub.se
23-Methoxyacetophenone1-(3-Methoxyphenyl)ethan-1-amine90 sci-hub.se
32-Methoxyacetophenone1-(2-Methoxyphenyl)ethan-1-amine82 sci-hub.se
44-Methylacetophenone1-(p-Tolyl)ethan-1-amine93 nih.gov

Catalytic hydrogenation is a common technique for the reduction step in reductive amination. libretexts.orglibretexts.orgstudymind.co.uk This method employs a metal catalyst, such as palladium, platinum, or nickel, with hydrogen gas (H₂) serving as the reducing agent. libretexts.orgacsgcipr.orgwikipedia.org The process involves the reduction of the intermediate imine formed from the reaction of the carbonyl compound and the amine. acsgcipr.org

Recent advancements have focused on developing more efficient and environmentally friendly catalysts. For example, iron-based catalysts have been successfully used for the reductive amination of a wide array of aldehydes and ketones, including those with methoxy groups. d-nb.infonih.gov Cobalt catalysts, generated in situ from precursors like CoCl₂, have also proven effective for the synthesis of primary amines under mild conditions. acs.org These newer catalytic systems offer high yields and good functional group tolerance. d-nb.infonih.gov

Table 2: Catalysts Used in Reductive Amination

Catalyst SystemSubstrate TypeConditionsKey FeaturesReference
Iron Complex on N-doped SiCAldehydes, Ketones6.5 MPa H₂, 140 °CBroad scope, reusable, tolerates various functional groups d-nb.infonih.gov
In Situ Generated CobaltAldehydes, Ketones1-10 bar H₂, 80 °CMild conditions, high yields for linear and branched amines acs.org
Ag/Al₂O₃Aldehydes3 MPa H₂, 100 °CEffective for unsaturated aliphatic aldehydes researchgate.netencyclopedia.pub
Knölker's Iron ComplexAldehydes, KetonesH₂Good yields under mild conditions nih.gov

Achieving high chemo- and stereoselectivity is a critical goal in modern organic synthesis. In reductive amination, chemoselectivity is important as the starting carbonyl group can also be reduced to an alcohol, which is a competing side reaction. wikipedia.orgnih.gov The choice of reducing agent is crucial for selectively reducing the imine intermediate. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less likely to reduce the aldehyde or ketone starting material. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Stereoselective reductive amination is essential for the synthesis of chiral amines. This can be achieved by using chiral auxiliaries, chiral catalysts, or biocatalysts. For instance, imine reductases (IREDs) have emerged as powerful biocatalysts for the stereoselective synthesis of chiral amines, offering high conversion and stereoselectivity under mild conditions. nih.gov Another approach involves using specific reducing agents that can control the stereochemical outcome, such as in situ generated sodium acyloxyborohydrides, which have been used for the highly stereoselective reductive amination of steroidal ketones. researchgate.net These advanced methods allow for the synthesis of specific stereoisomers, which is particularly important in the pharmaceutical industry. nih.govumich.edu

Nitrile Reduction Pathways to Primary Amines

The reduction of nitriles provides a direct and efficient route to primary amines. libretexts.orglibretexts.orgstudymind.co.uklumenlearning.com This method is particularly useful as it extends the carbon chain by one carbon atom. The synthesis would start with a suitable alkyl halide, which is converted to a nitrile via nucleophilic substitution with a cyanide salt. The resulting nitrile is then reduced to the primary amine. libretexts.org

For the synthesis of this compound, this pathway would involve the reaction of a 1-halo-2-methoxy-pentane with sodium or potassium cyanide to form 2-methoxyhexanenitrile, followed by its reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.orglibretexts.orglumenlearning.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.org Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is also a widely employed method for nitrile reduction. acsgcipr.org Recent research has also explored more sustainable catalysts based on non-noble metals like iron and cobalt. researchgate.netnih.gov

Table 3: Reagents for Nitrile Reduction

Reagent/CatalystDescriptionReference
Lithium Aluminum Hydride (LiAlH₄)A powerful hydride reducing agent, effective for a wide range of nitriles. libretexts.orglibretexts.orglibretexts.org
Catalytic Hydrogenation (Pd, Pt, Ni)Uses H₂ gas and a metal catalyst; an efficient industrial method. acsgcipr.org
Titanium Isopropoxide / TetramethyldisiloxaneA milder reducing system reported for efficient nitrile reduction. researchgate.net

Nucleophilic Substitution Reactions with Halogenated Precursors

The synthesis of primary amines can be achieved through the nucleophilic substitution of alkyl halides with ammonia or an ammonia equivalent. libretexts.orglibretexts.orgstudymind.co.uklumenlearning.com This is a fundamental method for forming C-N bonds. nptel.ac.infishersci.co.uk However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. studymind.co.ukwikipedia.orglibretexts.orgucalgary.ca Using a large excess of ammonia can favor the formation of the primary amine. studymind.co.uklumenlearning.comchemguide.co.uk

To circumvent the issue of over-alkylation, alternative nitrogen nucleophiles are often employed in what are typically two-step processes. libretexts.orglibretexts.org One such method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion acts as a nucleophile, reacting with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide yields the pure primary amine. libretexts.org Another effective method is the azide (B81097) synthesis, where an alkyl halide is first converted to an alkyl azide by reaction with sodium azide. The azide is then reduced to the primary amine, commonly with LiAlH₄ or through catalytic hydrogenation. libretexts.org This method is advantageous because the alkyl azide is not nucleophilic and thus does not lead to over-alkylation. libretexts.org

For the synthesis of this compound, a suitable precursor would be 1-halo-2-methoxyhexane.

Direct Amination of Alcohol Derivatives

The direct amination of alcohols represents an atom-economical and environmentally favorable route to primary amines, producing water as the sole theoretical byproduct. rsc.orgosti.gov This transformation, often proceeding via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, involves the catalytic, transient oxidation of the alcohol to an aldehyde intermediate. rsc.orgosti.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced in situ by the hydrogen "borrowed" from the initial alcohol oxidation step. rsc.org

While specific studies on the direct amination of 2-methoxyhexan-1-ol to yield this compound are not extensively detailed in the reviewed literature, the synthesis of related aliphatic amines, such as n-hexylamine from 1-hexanol, provides significant insight into potential catalytic systems and reaction conditions. Various catalysts, including those based on ruthenium, nickel, and bimetallic systems, have been effectively employed for the amination of simple aliphatic alcohols. rsc.orggoogle.com.nasci-hub.segoogle.com

For instance, ruthenium pincer complexes have demonstrated high efficacy in the direct amination of primary alcohols. google.com A patent describes a process using a ruthenium catalyst with a Xantphos ligand for the liquid-phase amination of alcohols with ammonia, achieving high yields of primary amines. google.com.nagoogle.com Another study highlights the use of bimetallic AuPd/TiO₂ catalysts in the gas-phase amination of 1-hexanol, which showed enhanced reaction rates compared to their monometallic counterparts. rsc.orgosti.gov The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for optimizing the yield of the primary amine and minimizing the formation of byproducts like secondary amines (dihexylamine) and imines. rsc.org

Catalyst SystemSubstrateAmine ProductYield (%)Reaction ConditionsSource
AuPd/TiO₂1-Hexanoln-HexylamineData not specified, but enhanced rates observedGas-phase, with ammonia rsc.orgosti.gov
Ruthenium Pincer Complex1-Hexanol1-Hexylamine63%Refluxing toluene, 15 h
Ru-Xantphos System1-Hexanol1-HexylamineSelectivity dependent on pressure and phase volume ratioLiquid-phase, with ammonia google.com.na

Advanced Synthetic Approaches for Methoxy-Functionalized Amines

The synthesis of amines bearing additional functional groups, such as a methoxy group, often requires more sophisticated strategies to ensure regioselectivity and, where applicable, stereocontrol.

Asymmetric Synthesis for Chiral this compound Derivatives

The presence of a chiral center at the C2 position of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. Key strategies for introducing chirality include enzymatic resolutions and asymmetric reductive amination.

A highly relevant approach is demonstrated in a patented process for the stereoselective synthesis of a similar chiral amine, (S)-1-methoxy-2-aminopropane. google.com This method utilizes a transaminase enzyme to convert methoxyacetone (B41198) into the corresponding chiral amine, using 2-aminopropane as the amine donor. google.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions. google.com A similar strategy could be envisioned for the synthesis of chiral this compound starting from 1-methoxyhexan-2-one (B3053949).

Another powerful method is the asymmetric reductive amination of a prochiral ketone. libretexts.orgnih.govlibretexts.org This would involve the reaction of 1-methoxyhexan-2-one with ammonia to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst or reagent. Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org For enantiocontrol, chiral catalysts based on metals like iridium or rhodium, paired with chiral ligands, are often employed. nih.gov

Alternatively, the synthesis could start from a nitroalkane precursor. The reduction of a nitro compound, such as 1-nitro-2-methoxyhexane, can yield the primary amine. rsc.orgunimi.it To achieve chirality, this reduction could be performed using a chiral reducing agent or a catalyst that facilitates enantioselective reduction.

Proposed Starting MaterialKey TransformationChiral Source/MethodPotential ProductSource
1-Methoxyhexan-2-oneEnzymatic TransaminationTransaminase Enzyme(R)- or (S)-2-Methoxyhexan-1-amine google.com
1-Methoxyhexan-2-oneAsymmetric Reductive AminationChiral Metal Catalyst (e.g., Ir, Rh) + H₂ or Hydride Source(R)- or (S)-2-Methoxyhexan-1-amine nih.gov
1-Nitro-2-methoxyhexaneAsymmetric ReductionChiral Catalyst/Reducing Agent(R)- or (S)-2-Methoxyhexan-1-amine rsc.orgunimi.it

Multi-Component Coupling Reactions Relevant to Alkoxy-Amines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of precursors to alkoxy-amines. wikipedia.orgwikipedia.org

The Passerini three-component reaction (P-3CR) typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one could employ 2-methoxyhexanal as the aldehyde component. Reacting 2-methoxyhexanal with a suitable carboxylic acid and an isocyanide would yield an α-acyloxy amide. Subsequent hydrolysis of the ester and amide functionalities, followed by reduction of the resulting carboxylic acid, would lead to the target amine. Variations of the Passerini reaction exist where alcohols can be used instead of carboxylic acids under specific catalytic conditions, potentially offering a more direct route to an α-alkoxy amide intermediate. mdpi.com

The Ugi four-component reaction (U-4CR) expands on this by incorporating an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov Using 2-methoxyhexanal as the aldehyde, along with ammonia (or a protected form), a carboxylic acid, and an isocyanide, would generate a complex bis-amide product. wikipedia.org This Ugi adduct could then undergo a series of deprotection and reduction steps to ultimately furnish this compound. The high convergence and atom economy of MCRs make them attractive for building molecular complexity rapidly. beilstein-journals.org

Reaction NameComponentsIntermediate Product TypeRelevance to this compoundSource
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideUsing 2-methoxyhexanal generates a precursor that can be converted to the target amine. wikipedia.orgorganic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideBis-Amide (α-aminoacyl amide)Using 2-methoxyhexanal and ammonia generates a complex precursor for the target amine. wikipedia.orgnih.gov

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a potent nucleophile, readily attacking electron-deficient centers. chemguide.co.uk This reactivity is the basis for many of its derivatization reactions, enabling the synthesis of more complex molecules. The nucleophilicity of amines generally follows the order: secondary > primary > ammonia, a trend influenced by both electronic and steric factors. masterorganicchemistry.com

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amides. fiveable.me This transformation proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. fiveable.me The use of a base, such as pyridine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fiveable.me

Direct condensation of a carboxylic acid and an amine to form an amide is also possible but is an equilibrium process. highfine.com To drive the reaction towards the product, methods such as removing the water formed or using an excess of one reactant are employed. highfine.com

Table 1: Examples of Acylation Reactions of Primary Amines

AmineAcylating AgentProductByproduct
This compoundAcetyl ChlorideN-(2-methoxyhexyl)acetamideHCl
EthylamineEthanoyl ChlorideN-ethylethanamideHCl chemguide.co.uk
MethylamineEthanoyl ChlorideN-methylethanamideMethylammonium chloride chemguide.co.uk

This table provides illustrative examples of acylation reactions.

The primary amine of this compound can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. msu.edu However, this direct alkylation often leads to a mixture of products, including secondary, tertiary, and even quaternary ammonium salts. dtic.millibretexts.org This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com

To achieve selective mono-alkylation and form a secondary amine, specific strategies can be employed, such as using a large excess of the primary amine or employing specific catalysts. msu.eduorganic-chemistry.org For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Reductive amination offers an alternative and often more controlled route to secondary and tertiary amines. libretexts.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine using a reducing agent like sodium cyanoborohydride. libretexts.org

Table 2: Products of Amine Alkylation

Starting AmineAlkylating AgentPotential Products
This compoundMethyl IodideN-methyl-2-methoxyhexan-1-amine, N,N-dimethyl-2-methoxyhexan-1-amine, Trimethyl(2-methoxyhexyl)ammonium iodide
EthylamineBromoethaneDiethylamine, Triethylamine, Tetraethylammonium bromide chemguide.co.uklibretexts.org

This table illustrates the potential for multiple products in amine alkylation.

This compound, as a primary amine, reacts with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). unizin.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. unizin.orglibretexts.org

In contrast, the reaction of a secondary amine with an aldehyde or ketone yields an enamine. unizin.orgmasterorganicchemistry.com The mechanism is similar up to the formation of the iminium ion. However, since the nitrogen in a secondary amine lacks a proton to be removed, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond. masterorganicchemistry.com

The rate of both imine and enamine formation is pH-dependent, typically reaching a maximum at a weakly acidic pH of around 4 to 5. unizin.org

Role of the Methoxy Group in Directing Reactivity and Selectivity

The methoxy group (-OCH3) in this compound can influence the molecule's reactivity in several ways. The oxygen atom's lone pairs can participate in intramolecular interactions, potentially affecting the conformation of the molecule and the accessibility of the amine's lone pair. The electron-donating inductive effect of the methoxy group can slightly increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.

In some contexts, the orientation of a methoxy group has been shown to be a key determinant in regulating redox potentials and influencing the direction of electron transfer. nih.gov While the direct impact on the simple nucleophilic reactions of this compound may be subtle, it could play a more significant role in more complex transformations or in the biological activity of its derivatives. The lipophilicity conferred by the methoxy group can also influence the solubility of the compound and its derivatives in different solvent systems, which can in turn affect reaction rates and outcomes. researchgate.net

Mechanisms of Key Transformations Involving this compound

The primary transformations of this compound are governed by well-established organic reaction mechanisms.

Acylation: This proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group. fiveable.me

Alkylation: The reaction with alkyl halides follows a bimolecular nucleophilic substitution (SN2) pathway, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. msu.edu

Imine Formation: This is a nucleophilic addition-elimination reaction. unizin.org It starts with the nucleophilic addition of the primary amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The key intermediate is a carbinolamine. unizin.org

Enamine Formation: Similar to imine formation, this also proceeds through a nucleophilic addition-elimination pathway when a secondary amine is used. masterorganicchemistry.com The final step involves deprotonation from an alpha-carbon to form the C=C double bond of the enamine. masterorganicchemistry.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxyhexan 1 Amine

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in a mass spectrum offer valuable insights into the compound's structure. For molecules like 2-Methoxyhexan-1-amine, which contain a nitrogen atom, the "nitrogen rule" is a useful guideline. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to a very high degree of accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. uni-saarland.de For this compound (C₇H₁₇NO), the theoretical exact mass can be calculated with high precision.

HRMS is critical in distinguishing between compounds that may have the same nominal mass but different elemental formulas. For instance, while a low-resolution instrument might identify a molecular ion peak at m/z 131, an HRMS instrument can provide a value that confirms the presence of one oxygen and one nitrogen atom, consistent with the structure of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesPredicted Exact Mass (m/z)
[M+H]⁺132.1383
[M+Na]⁺154.1202
[M-H]⁻130.1237

This table contains predicted data based on the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum of the fragment ions. This process provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of this compound is expected to be directed by its two functional groups: the primary amine and the ether.

The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage would lead to the formation of a characteristic fragment. Ethers also undergo a similar α-cleavage adjacent to the oxygen atom. libretexts.org

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 132.1)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss (Da)Fragmentation Pathway
132.1100.1[CH(OCH₃)(CH₂)₄CH₃]⁺32.0 (CH₃OH)Loss of methanol
132.188.1[CH₂NH₃]⁺-CH(OCH₃)44.0 (C₂H₄O)Cleavage of C2-C3 bond
132.174.1[CH(OH)CH₂NH₃]⁺58.0 (C₄H₈)McLafferty-type rearrangement
132.144.1[CH₂=NH₂]⁺88.0 (C₅H₁₂O)α-cleavage at C1-C2

This table contains predicted data based on established fragmentation patterns of amines and ethers.

Electrospray ionization (ESI) and chemical ionization (CI) are "soft" ionization techniques that are particularly useful for analyzing polar and thermally labile molecules, as they typically produce intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺) with minimal fragmentation. uni-saarland.de

Electrospray Ionization (ESI): ESI is well-suited for the analysis of polar compounds like this compound. In positive ion mode, the primary amine group is readily protonated in solution to form an [M+H]⁺ ion, which can then be detected by the mass spectrometer. The high sensitivity of ESI makes it ideal for trace analysis.

Chemical Ionization (CI): In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce ions, typically through proton transfer. uni-saarland.de This process imparts less energy to the analyte than electron ionization, resulting in a simpler spectrum dominated by the [M+H]⁺ ion. This is particularly advantageous when the molecular ion is weak or absent in the electron ionization spectrum, which can be the case for some amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by the electronegativity of the nearby nitrogen and oxygen atoms. Protons on carbons adjacent to these heteroatoms will be deshielded and appear at a higher chemical shift (downfield). pressbooks.pubpressbooks.pub

The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a multiplet due to coupling with the adjacent methine proton.

The methine proton (-CH(OCH₃)-) will also be a multiplet, coupled to the protons on the adjacent aminomethyl and butyl groups.

The methoxy (B1213986) group (-OCH₃) will likely appear as a sharp singlet.

The protons of the butyl chain will appear at lower chemical shifts (upfield), with the terminal methyl group being the most shielded.

The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be concentration-dependent. Their presence can be confirmed by D₂O exchange, which causes the signal to disappear. pressbooks.pub

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₃ (terminal)~0.9Triplet3H
-(CH ₂)₂-~1.3-1.5Multiplet4H
-CH ₂-CH(OCH₃)-~1.6Multiplet2H
-CH ₂NH₂~2.7-2.9Multiplet2H
-CH (OCH₃)-~3.3-3.5Multiplet1H
-OCH~3.4Singlet3H
-NH~1.5-3.0 (broad)Singlet2H

This table contains predicted data based on typical chemical shift values for similar structural motifs.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear downfield. libretexts.orglibretexts.org

The carbon of the aminomethyl group (-C H₂NH₂) will be shifted downfield.

The methine carbon bonded to the methoxy group (-C H(OCH₃)-) will be significantly deshielded.

The methoxy carbon (-OC H₃) will also appear in the downfield region characteristic of ethers.

The carbons of the butyl chain will appear in the upfield aliphatic region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃ (terminal)~14
-C H₂-CH₃~23
-C H₂-CH₂-CH₃~28
-C H₂-CH(OCH₃)-~35
-C H₂NH₂~45-50
-OC H₃~56-59
-C H(OCH₃)-~78-82

This table contains predicted data based on typical chemical shift values for similar structural motifs.

Advanced NMR Experiments for Stereochemical Assignment

While basic one-dimensional Nuclear Magnetic Resonance (NMR) provides foundational structural information, advanced NMR experiments are indispensable for the unambiguous assignment of stereochemistry in chiral molecules like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal. ipb.pt NOESY experiments reveal through-space correlations between protons, which can be used to determine the relative configuration of stereocenters. ipb.pt For instance, the observation of a NOE correlation between specific protons can confirm their spatial proximity, thereby establishing the stereochemical arrangement of substituents around a chiral center. ipb.pt

Furthermore, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can be employed to differentiate between enantiomers. These agents interact differently with each enantiomer, leading to the formation of diastereomeric complexes or derivatives with distinct NMR spectra. This allows for the determination of enantiomeric excess and the assignment of absolute configuration, often with the support of computational modeling.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. utdallas.edulibretexts.orgyoutube.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and ether functionalities.

Primary amines (R-NH₂) typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretching mode. libretexts.org The presence of two distinct peaks in this region is a strong indicator of a primary amine. youtube.com Additionally, the C-N stretching vibration is expected to appear in the fingerprint region. The ether group (C-O-C) will display a characteristic C-O stretching band, typically in the range of 1000-1300 cm⁻¹. The spectrum will also feature C-H stretching bands from the alkyl chain around 2850-3000 cm⁻¹. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3300-3500
EtherC-O Stretch1000-1300
AlkylC-H Stretch2850-3000

This table is generated based on typical functional group absorption ranges and is for illustrative purposes.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and impurities.

Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound. bre.comlibretexts.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of a sample and help in identifying any impurities present. scielo.br The choice of the stationary phase is critical for achieving good separation. scielo.br A polar column might be suitable for analyzing amines due to potential interactions. bre.com

GC is also instrumental in separating structural isomers. researchgate.net Isomers of this compound, such as 1-methoxyhexan-2-amine, would likely have different retention times on a suitable GC column due to differences in their boiling points and interactions with the stationary phase. libretexts.orgsigmaaldrich.com The development of specialized stationary phases, such as those based on calixarenes, has shown promise in enhancing the separation of isomers. scielo.br

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), offer powerful alternatives for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. scispace.comorientjchem.orgresearchgate.net UPLC, which utilizes smaller particle sizes in the stationary phase, provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. scispace.comresearchgate.net

For the analysis of amines, reversed-phase HPLC or UPLC with an appropriate column (e.g., C18) and a suitable mobile phase, often with additives to improve peak shape, can be used. ub.edu A study on primary aromatic amines utilized a pentafluorophenylpropyl (PFPP) column, which could also be explored for aliphatic amines. ub.edunih.gov The use of mass spectrometric detection (LC-MS) enhances the identification capabilities of the technique. acs.org

Table 2: Comparison of HPLC and UPLC

FeatureHPLCUPLC
Particle Size3-5 µm< 2 µm
PressureLowerHigher (up to 100 MPa)
ResolutionGoodExcellent
SpeedSlowerFaster
SensitivityGoodHigher

This table provides a general comparison of the two techniques. scispace.comorientjchem.orgresearchgate.net

To improve the chromatographic behavior and detection sensitivity of amines, derivatization is a common strategy. nih.govresearchgate.net Derivatizing the primary amine group of this compound can make it more suitable for analysis by GC or HPLC with UV or fluorescence detection. For instance, acylation can introduce a chromophore, enhancing UV detectability. nih.gov Dual derivatization schemes have been developed to tag multiple functional groups in a single analysis, which could be applicable if other reactive moieties are present. nih.gov This approach can increase analyte hydrophobicity and improve ionization efficiency in mass spectrometry. nih.gov

Surface Characterization Techniques for Adsorption Studies

Understanding the interaction of this compound with various surfaces is crucial for applications such as catalysis, corrosion inhibition, and material science. A variety of surface characterization techniques can provide insights into these adsorption phenomena. nasa.govnih.gov

Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical state of the adsorbed species on a surface. uclouvain.bemdpi.com Gas adsorption analysis can be used to study the texture and porosity of materials that may adsorb the amine. uclouvain.be Techniques such as Atomic Force Microscopy (AFM) can visualize the surface at a molecular level and probe the forces of interaction. uclouvain.be The study of copper retention on illite (B577164) clays, for example, utilized techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the surface and understand the adsorption mechanisms. nih.gov These methods could be adapted to investigate the adsorption of this compound on different substrates.

Computational and Theoretical Investigations of 2 Methoxyhexan 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-Methoxyhexan-1-amine. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of the molecule's geometry, energy, and electronic landscape.

Density Functional Theory (DFT) Calculations for Conformation and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its most stable three-dimensional arrangement, known as its conformation. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformers, which are the most likely to be observed experimentally. These calculations often employ various functionals and basis sets to achieve a balance between accuracy and computational cost. For analogous compounds, such as 3-Ethyl-2-methylhexan-1-amine, DFT calculations with functionals like B3LYP have been used to parameterize force fields for more complex simulations.

A conformational analysis of this compound would involve rotating the single bonds and calculating the energy of each resulting geometry. The results would reveal the preferred spatial orientation of the methoxy (B1213986) and amine groups relative to the hexyl chain. This information is vital for understanding how the molecule interacts with other molecules, including biological targets.

Illustrative DFT Calculated Energies for this compound Conformers: This table presents hypothetical data for illustrative purposes.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-O-CH3)
A (Global Minimum)0.00178.5°
B1.2565.2°
C2.50-68.9°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Molecular orbital analysis of similar amine compounds has been used to understand their interaction with other molecules and surfaces. researchgate.netresearchgate.net

Illustrative FMO Properties of this compound: This table presents hypothetical data for illustrative purposes.

Molecular OrbitalEnergy (eV)Description
HOMO-8.50Primarily located on the nitrogen lone pair, indicating nucleophilic character.
LUMO2.15Distributed along the C-N and C-O antibonding orbitals.
HOMO-LUMO Gap10.65Suggests moderate chemical stability.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum chemical studies focus on a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological membrane. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to study its solvation properties, its aggregation behavior, and its interactions with larger systems like proteins or lipid bilayers.

In a typical MD simulation of this compound in water, the interactions between the amine and methoxy groups with water molecules would be of particular interest. These simulations can reveal the formation and dynamics of hydrogen bonds, which are crucial for the molecule's solubility and behavior in aqueous environments.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For instance, vibrational frequency calculations using DFT can help assign the peaks in an experimental IR spectrum to specific molecular motions.

Furthermore, computational methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This information is invaluable for understanding the mechanisms of reactions involving the amine or methoxy groups, such as nucleophilic substitution or elimination reactions.

Computational Design of Novel this compound Derivatives

The insights gained from computational studies of this compound can be leveraged to design novel derivatives with tailored properties. This in silico design process allows for the rapid screening of a large number of potential derivatives without the need for their synthesis and experimental testing. For example, by modifying the substituents on the amine or the hexyl chain, researchers can computationally predict how these changes will affect the molecule's electronic properties, reactivity, and intermolecular interactions. nih.govresearchgate.net

This approach is widely used in drug discovery and materials science. For instance, if this compound were a lead compound for a new therapeutic, computational methods could be used to design derivatives with improved binding affinity to a target receptor or with better pharmacokinetic properties.

Emerging Applications and Research Opportunities for 2 Methoxyhexan 1 Amine in Chemical Science

Precursor in the Synthesis of Advanced Organic Scaffolds and Fine Chemicals

While specific examples of 2-Methoxyhexan-1-amine as a direct precursor for complex organic scaffolds are not extensively detailed in the provided search results, the fundamental reactivity of primary amines and methoxy (B1213986) groups suggests its potential utility. Primary amines are versatile functional groups that readily participate in a wide array of chemical transformations. These include, but are not limited to, nucleophilic substitution, addition reactions, and the formation of amides, imines, and sulfonamides.

The presence of the methoxy group introduces an ether linkage, which can influence the molecule's polarity, solubility, and conformational preferences. This group can also be a site for chemical modification, such as ether cleavage under specific conditions, to reveal a hydroxyl group for further functionalization. The combination of these two functional groups on a six-carbon chain provides a building block with a defined stereocenter (at the second carbon), which could be valuable in the asymmetric synthesis of more complex molecules. The branched nature of the alkyl chain can also impact the physical and chemical properties of the resulting derivatives.

Ligand Development in Coordination Chemistry and Catalysis

The amine functionality in this compound makes it a candidate for use as a ligand in coordination chemistry. nih.gov Amines are well-known for their ability to coordinate with metal ions through the lone pair of electrons on the nitrogen atom. nih.gov Multidentate amine ligands, in particular, play a crucial role in tuning the reactivity of metal centers in catalysis. nih.gov

While research specifically detailing this compound as a ligand is not prominent, the principles of coordination chemistry with similar amine-containing molecules provide a strong basis for its potential applications. The coordination of an amine to a metal center can induce bond weakening in the ligand, facilitating subsequent chemical transformations. osti.gov For instance, studies on iron-amine complexes have shown that coordination can lead to the abstraction of hydrogen atoms from both N-H and C-H bonds. osti.gov

The methoxy group in this compound could also participate in coordination, potentially acting as a hemilabile ligand. This means it could reversibly bind to the metal center, a property that is often desirable in catalytic cycles. The development of new ligands based on the this compound scaffold could lead to novel catalysts with unique reactivity and selectivity. Research into tris(2-pyridylmethyl)amine (B178826) (TPA) type ligands, where modifications to the ligand structure modulate the electronic properties of the metal center, highlights the potential for functionalized amines in creating biomimetic catalysts. visnav.in

Investigation as a Component in Novel Surfactant Formulations

Surfactants are molecules with both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. researchgate.net This amphiphilic nature allows them to reduce surface tension and form micelles, making them useful as emulsifiers, detergents, and wetting agents. researchgate.net The structure of this compound, with its polar amine head group and a six-carbon alkyl chain, suggests it could function as a cationic surfactant, particularly in its protonated form.

The introduction of branching in the hydrophobic tail of a surfactant can significantly alter its properties, often leading to lower viscosity in concentrated solutions. Research on branched alkyldimethylamine oxide surfactants has demonstrated that even a single short side-chain can be an effective approach to increasing the active concentration in surfactant formulations. researchgate.net This suggests that the methyl group at the second position of the hexyl chain in this compound could impart favorable properties for creating high-concentration, low-viscosity surfactant systems.

Furthermore, the methoxy group could influence the surfactant's behavior at interfaces and its interaction with other components in a formulation. The synthesis of multi-headed cationic surfactants often involves amine-terminated building blocks, highlighting the role of amines in creating complex surfactant architectures with tailored functionalities. mdpi.com

Q & A

Q. What are the recommended synthetic pathways for 2-Methoxyhexan-1-amine, and how do reaction parameters affect yield and purity?

Methodological Answer: this compound can be synthesized via two primary routes:

  • Nucleophilic Substitution : React 1-bromo-2-methoxyhexane with aqueous ammonia under controlled alkaline conditions (pH 10–12) at 0–5°C. Purification via fractional distillation yields ~65% purity, requiring subsequent column chromatography to achieve >90% purity. Challenges include competing elimination reactions, which form alkenes as by-products .
  • Reductive Amination : Treat 2-methoxyhexanal with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. Yields (~75–80%) are higher, but impurities like secondary amines necessitate HPLC analysis (C18 column, acetonitrile/water mobile phase) for validation .
Method Reagents/Conditions Yield Purity Key Challenges
Nucleophilic Substitution1-Bromo-2-methoxyhexane, NH3, 0–5°C, pH 10–1265%90%+Alkene by-products
Reductive Amination2-Methoxyhexanal, NH4OAc, NaBH3CN, RT75–80%85%+Secondary amine impurities

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) should show characteristic signals: δ 3.35 (s, 3H, OCH3), δ 2.70–2.50 (m, 2H, NH2), and δ 1.50–1.20 (m, 8H, hexyl chain). ¹³C NMR confirms the methoxy carbon at δ 56–58 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ at m/z 146.2. Fragmentation patterns (e.g., loss of –NH2 or –OCH3) further validate the structure .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–O–C stretch) confirm amine and methoxy functionalities .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during this compound synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during nucleophilic substitution reduce elimination by-products. For reductive amination, maintaining pH 6–7 (via acetic acid) minimizes imine hydrolysis .
  • Catalyst Screening : Test alternatives to NaBH3CN, such as Pd/C under H2, to enhance selectivity for primary amines. Evidence from analogous amines shows Pd/C reduces secondary amine formation by 40% .
  • Solvent Optimization : Replace methanol with tetrahydrofuran (THF) in reductive amination to improve solubility of intermediates, increasing yield by 10–15% .

Q. How should researchers resolve contradictions in reported receptor-binding affinities of this compound?

Methodological Answer: Discrepancies may stem from assay variability (e.g., receptor subtypes, radioligand concentrations). A systematic approach includes:

  • Standardized Protocols : Replicate assays using consistent cell lines (e.g., HEK293 expressing human α2-adrenergic receptors) and ligand concentrations (1–1000 nM) .
  • Meta-Analysis : Apply Cochrane systematic review principles to assess bias, heterogeneity, and data reproducibility. Use RevMan software for pooled effect estimates and funnel plots to detect publication bias .
  • Orthogonal Assays : Validate binding data with functional assays (e.g., cAMP accumulation) to confirm agonism/antagonism profiles .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use N95 respirators if handling powders to prevent inhalation .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate vapor exposure. Store the compound in sealed containers under inert gas (N2 or Ar) .
  • Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Data Contradiction Analysis

Q. How can researchers address inconsistent cytotoxicity results for this compound across cell-based studies?

Methodological Answer:

  • Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HepG2, MCF-7) using Alamar Blue assays. Compare results under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
  • Metabolic Profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP, glutathione) to distinguish true cytotoxicity from assay interference .
  • Publication Bias Assessment : Apply Egger’s regression test to published data to identify underreported negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.